molecular formula C14H11FN2O5S B3160685 N'-(1,3-benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide CAS No. 866138-29-6

N'-(1,3-benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide

Cat. No. B3160685
CAS RN: 866138-29-6
M. Wt: 338.31 g/mol
InChI Key: DENRELHJMLIKEQ-UHFFFAOYSA-N
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Description

“N’-(1,3-benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide” is a complex organic compound. The “1,3-benzodioxol-5-ylcarbonyl” part suggests the presence of a 1,3-benzodioxole moiety, which is a common feature in many bioactive molecules .

Scientific Research Applications

Anticancer Activity

The compound’s structure includes a benzodioxole ring, which has been associated with potential anticancer properties. Researchers have synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports. These derivatives were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed cell cycle arrest and apoptosis induction by compound 20 in CCRF-CEM cells.

HDAC Inhibition

Another avenue of interest involves the synthesis of N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide . This compound serves as an intermediary for constructing trithiocarbonates as histone deacetylase (HDAC) inhibitors . HDAC inhibitors play a crucial role in epigenetic regulation and have therapeutic potential in cancer treatment.

Benzamide Derivatives

The compound’s benzamide moiety has led to the synthesis of related derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine (1-BCP) . These derivatives were obtained by reacting substituted benzoic acids with piperidine, morpholine, or pyrrolidine. The crystals of these benzamide derivatives were successfully obtained through recrystallization .

Microtubule-Targeting Agents

Given the indole nucleus’s structural motif, researchers have explored the utility of indoles as anticancer agents. Microtubules, specifically the protein tubulin, are a leading target for anticancer therapies. Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly. While this specific compound’s activity against microtubules is not directly mentioned, its indole-based structure aligns with this mechanism .

properties

IUPAC Name

N'-(4-fluorophenyl)sulfonyl-1,3-benzodioxole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O5S/c15-10-2-4-11(5-3-10)23(19,20)17-16-14(18)9-1-6-12-13(7-9)22-8-21-12/h1-7,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENRELHJMLIKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146715
Record name 1,3-Benzodioxole-5-carboxylic acid, 2-[(4-fluorophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(1,3-benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide

CAS RN

866138-29-6
Record name 1,3-Benzodioxole-5-carboxylic acid, 2-[(4-fluorophenyl)sulfonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866138-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole-5-carboxylic acid, 2-[(4-fluorophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(1,3-benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide
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